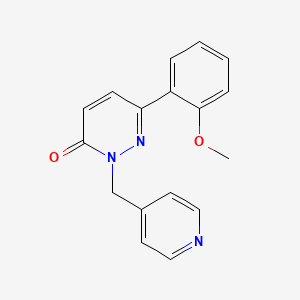
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Photophysical Studies
Researchers have synthesized ligands and metal complexes to explore their structural and photophysical properties. For instance, Stetsiuk et al. (2019) prepared a ligand related to the chemical structure and analyzed its zinc(II) and cadmium(II) metal complexes, revealing distorted coordination geometries and luminescence upon chelation with metal ions, indicating potential applications in materials science and photophysical research (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).
Synthesis and Potential Therapeutic Applications
The synthesis of novel compounds with structural similarities to the compound of interest has been reported, aiming at potential therapeutic applications. Sharma and Bansal (2016) synthesized new derivatives and evaluated them for anti-inflammatory and analgesic activities, identifying compounds with significant COX-2 selectivity and minimal side effects, suggesting the potential of such structures in drug development for inflammation and pain management (Sharma & Bansal, 2016).
Antimicrobial and Antibacterial Activity
Studies have also focused on the antimicrobial and antibacterial activities of derivatives. Mohamed (2004) synthesized a derivative and investigated its antibacterial activity against various bacteria, showing significant activity, which suggests the compound's relevance in developing new antimicrobial agents (Mohamed, 2004).
Synthesis of Derivatives for Antioxidant Properties
Research on synthesizing derivatives for exploring antioxidant properties has been conducted. Wijtmans et al. (2004) reported on the synthesis of a series of pyridinols, highlighting their potential as chain-breaking antioxidants in organic chemistry and possibly in pharmacological contexts, demonstrating the compound's versatility and potential in various scientific applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Biomass-Derived Polymer Feedstock
There's research into using similar structures as biomass-derived polymer feedstocks, indicating a shift towards more sustainable sources for high-performance polymers. Qi et al. (2019) synthesized a pyridazine-based compound from biomass and highlighted its application in creating epoxy resins with superior thermal and mechanical properties, suggesting the potential of such compounds in sustainable material science (Qi et al., 2019).
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)15-6-7-17(21)20(19-15)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBAMKABSNAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)
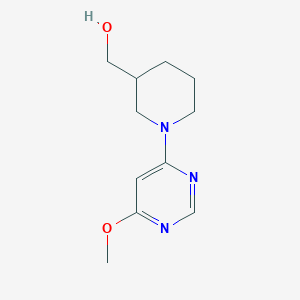

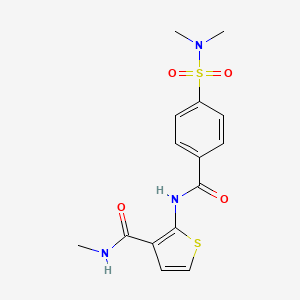
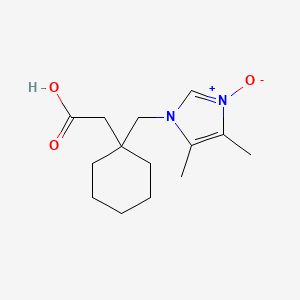
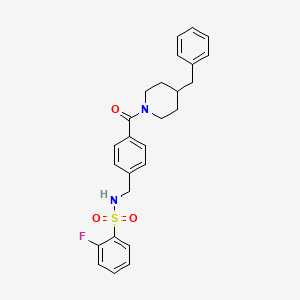
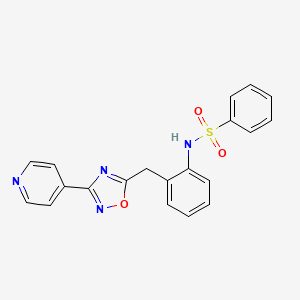
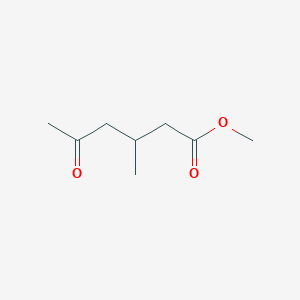
![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)
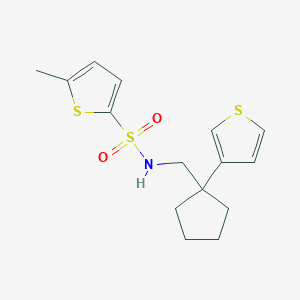

![2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870973.png)
